molecular formula C8H11NO B13206180 3-[(Furan-2-yl)methyl]azetidine

3-[(Furan-2-yl)methyl]azetidine

Cat. No.: B13206180
M. Wt: 137.18 g/mol
InChI Key: DSHHIBGQWQWUHT-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]azetidine is an organic compound that features a four-membered azetidine ring substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-yl)methyl]azetidine typically involves the formation of the azetidine ring followed by the introduction of the furan-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a primary amine with an alkyl dihalide can lead to the formation of the azetidine ring . Subsequent functionalization with a furan-2-ylmethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the azetidine ring can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the furan ring under mild conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Furan-2-yl)methyl]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, while the azetidine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(furan-2-ylmethyl)azetidine

InChI

InChI=1S/C8H11NO/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2

InChI Key

DSHHIBGQWQWUHT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=CO2

Origin of Product

United States

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